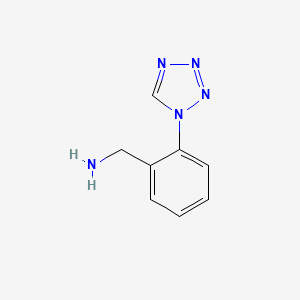

2-(1-Tetrazolyl)benzylamine

概述

描述

2-(1-Tetrazolyl)benzylamine is an organic compound that features a benzylamine moiety substituted with a tetrazole ring. Tetrazoles are a class of synthetic organic heterocyclic compounds consisting of a five-membered ring with four nitrogen atoms and one carbon atom . This unique structure imparts significant thermal stability and high nitrogen content, making tetrazoles valuable in various applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tetrazolyl)benzylamine typically involves the reaction of benzylamine with sodium azide and orthoesters under acidic conditions. The reaction is carried out in an acetic acid medium, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

2-(1-Tetrazolyl)benzylamine undergoes various chemical reactions, including:

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a nickel catalyst.

Substitution: Various nucleophiles such as alkyl halides and amines.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted tetrazole derivatives.

科学研究应用

Antitumor Activity

Research has demonstrated that 2-(1-Tetrazolyl)benzylamine exhibits significant antitumor properties. A study indicated that it effectively inhibited cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Antidiabetic Effects

The compound has shown promise in diabetes management by protecting pancreatic β-cells from endoplasmic reticulum stress. In vitro experiments revealed improved cell viability under stress conditions, indicating its potential role in diabetic therapies .

Antimicrobial Properties

Evaluations of the antimicrobial activity of this compound have shown notable effects against various bacterial strains, especially Gram-positive bacteria. This suggests its potential development as an antimicrobial agent .

Data Table: Biological Activities of this compound

| Activity | Effect | Study Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Antidiabetic | Protection against β-cell stress | |

| Antimicrobial | Activity against Gram-positive bacteria |

Industrial Applications

Due to its high nitrogen content and thermal stability, this compound is also explored in the development of energetic materials such as propellants and explosives. Its unique properties make it suitable for applications requiring nitrogen-rich compounds .

作用机制

The mechanism of action of 2-(1-Tetrazolyl)benzylamine involves its interaction with various molecular targets. In biological systems, the tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors with high affinity . This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .

相似化合物的比较

Similar Compounds

1H-Tetrazole: A parent compound with a similar tetrazole ring structure.

2H-Tetrazole: An isomer of 1H-tetrazole with different tautomeric forms.

5H-Tetrazole: Another isomer with a non-aromatic structure.

Uniqueness

2-(1-Tetrazolyl)benzylamine is unique due to its combination of a benzylamine moiety and a tetrazole ring. This structure imparts distinct chemical properties, such as high thermal stability and reactivity, making it valuable in various applications .

生物活性

2-(1-Tetrazolyl)benzylamine is an organic compound that incorporates a benzylamine moiety with a tetrazole ring. This compound is notable for its diverse biological activities, which are primarily attributed to the unique properties of the tetrazole group. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Overview of Tetrazole Compounds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized for their ability to act as nonclassical bioisosteres of carboxylic acids, which enhances their applicability in medicinal chemistry. The biological activities associated with tetrazoles include:

- Antibacterial

- Antifungal

- Antitumor

- Analgesic

- Antinociceptive

- Antimycobacterial

- Antidiabetic

- Anticonvulsant

- Cyclooxygenase inhibitory

- Anti-inflammatory

- Antihypertensive .

The biological activity of this compound can be attributed to several mechanisms:

- Electron Properties : The tetrazole ring can exhibit both electron-donating and electron-withdrawing properties, influencing its interaction with biological targets.

- Biochemical Pathways : The compound's ability to modulate various biochemical pathways underlies its therapeutic potential .

- Pharmacokinetics : Tetrazolate anions show increased solubility in lipids compared to traditional carboxylic acids, enhancing their absorption and efficacy in biological systems .

Antitumor Activity

A study highlighted the potential of this compound as an antitumor agent. The compound demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antidiabetic Effects

Research has indicated that derivatives of this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. In vitro experiments showed that these compounds improved cell viability under stress conditions, suggesting a potential role in diabetes management .

Antimicrobial Properties

The antimicrobial activity of this compound was evaluated against various bacterial strains. Results indicated that the compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

[2-(tetrazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGCSIVXSTJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。